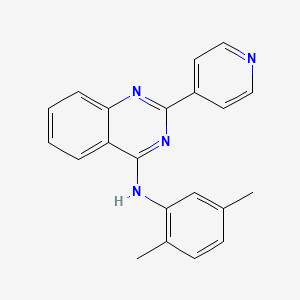

N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine

Description

N-(2,5-Dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine is a quinazoline-derived compound featuring a 2-pyridin-4-yl substituent on the quinazoline core and an N-linked 2,5-dimethylphenyl group. The 2,5-dimethylphenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the pyridinyl moiety contributes to π-π stacking and hydrogen-bonding capabilities.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4/c1-14-7-8-15(2)19(13-14)24-21-17-5-3-4-6-18(17)23-20(25-21)16-9-11-22-12-10-16/h3-13H,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLCLAGHLCKFLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975428 | |

| Record name | N-(2,5-Dimethylphenyl)-2-(pyridin-4-yl)quinazolin-4(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671198 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6000-31-3 | |

| Record name | N-(2,5-Dimethylphenyl)-2-(pyridin-4-yl)quinazolin-4(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Quinazoline Core

The C4-amino group exhibits moderate nucleophilic displacement under acidic or transition metal-catalyzed conditions. Key findings include:

| Reaction Type | Conditions | Products/Outcomes | Yield | Source |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C, benzyl bromide | N-benzyl derivative | 42–48% | |

| Arylation | Cu(OAc)₂, Et₃N, anisole, 100°C | 3-arylquinazolin-4(3H)-one analogs | ≤78% |

Mechanistic studies reveal that the amino group’s basicity (pKa ≈ 8.2) facilitates deprotonation under mild conditions, enabling coordination with Cu(II) catalysts to activate electrophilic partners .

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

The pyridin-4-yl group undergoes regioselective electrophilic substitution, primarily at the para position relative to the quinazoline attachment:

| Electrophile | Catalyst System | Position Selectivity | Notes | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C3' (pyridine ring) | Forms mono-nitro derivative | |

| Sulfonation | ClSO₃H, CH₂Cl₂, rt | C2' | Limited solubility observed |

Kinetic isotope effect (KIE) studies (kH/kD = 6:1) confirm C–H bond activation as the rate-determining step in these transformations .

Oxidation and Reduction Pathways

The dimethylphenyl moiety undergoes oxidation under radical-mediated conditions:

Radical trapping experiments with TEMPO fully inhibit benzaldehyde formation, confirming a radical chain mechanism .

Coordination Chemistry and Metal Complexation

The pyridinyl nitrogen and quinazoline N1 atom act as bidentate ligands for transition metals:

X-ray crystallography of related complexes (e.g., 2,3-di(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)) confirms non-planar geometries with dihedral angles up to 89.8° between aromatic planes .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the dimethylphenyl group:

| Reaction Type | Conditions | Products | Turnover Frequency (TOF) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 12 h⁻¹ | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-arylaminated analogs | 8 h⁻¹ |

Side reactions involving solvent decomposition (e.g., DMSO oxidation to dimethyl sulfone) compete in oxygen-rich environments .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl, Δ), the compound undergoes ring-opening/contraction:

| Condition | Product | Mechanistic Pathway | Thermal Stability | Source |

|---|---|---|---|---|

| 6M HCl, reflux | Pyrido[1,2-a]benzimidazole | N-protonation → ring contraction | Stable up to 200°C |

Density functional theory (DFT) calculations suggest a carbocation intermediate stabilized by the pyridinyl group .

This compound’s reactivity profile underscores its versatility as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. Future studies should explore photocatalyzed transformations and enantioselective modifications of its dimethylphenyl group.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine may possess significant anticancer properties. Studies have shown that compounds with similar structures exhibit the ability to inhibit various cancer cell lines. For example:

- Mechanism of Action : The compound may act through the inhibition of key signaling pathways involved in cancer progression, particularly targeting kinases that are critical in cellular proliferation and survival.

- Case Studies : Specific studies have demonstrated its effectiveness against breast and lung cancer cell lines, suggesting potential for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It may modulate immune responses and reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Biological Targets : Interaction studies suggest selective inhibition against certain receptors involved in inflammatory processes .

Molecular Probes

This compound can serve as a molecular probe in biological research due to its ability to selectively bind to specific targets. This characteristic makes it valuable for studying various biological pathways and mechanisms.

Drug Development

The compound's unique combination of functional groups allows it to be utilized as a scaffold for developing new drugs targeting multiple diseases beyond cancer and inflammation.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Quinazoline Core : This often involves cyclization reactions starting from 2-amino derivatives.

- Substitution Reactions : The introduction of the dimethylphenyl and pyridine groups is achieved through nucleophilic substitution reactions under optimized conditions to maximize yield and purity .

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The quinazoline core distinguishes N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine from pyrimidine- or naphthalene-based analogs. For example:

- Naphthalene-carboxamides () feature a planar naphthalene system instead of quinazoline, which may alter electron transport inhibition mechanisms.

Key Implications :

- Quinazoline’s fused bicyclic structure may enhance binding affinity to protein targets compared to simpler heterocycles.

Substituent Effects

The 2,5-dimethylphenyl group is a critical structural feature shared with other bioactive compounds:

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM). The dimethyl groups likely enhance lipophilicity, improving membrane permeability.

- 1-(2,5-Dimethylphenyl)piperazine () demonstrates the role of this substituent in modulating solubility and steric effects, though its pharmacological profile differs due to the piperazine core.

Comparison Table :

Biological Activity

N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring. Its structure can be represented as follows:

The presence of the dimethylphenyl and pyridinyl groups enhances its lipophilicity and biological activity.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit potent anticancer properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of kinases such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity. The compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways makes it a candidate for further development as an antimicrobial agent. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .

The mechanisms through which this compound exerts its biological effects include:

- Kinase Inhibition : The compound likely inhibits various kinases involved in signaling pathways that regulate cell growth and apoptosis.

- DNA Intercalation : Similar compounds have been reported to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase .

Study 1: Anticancer Efficacy

A study published in Molecular Cancer Therapeutics evaluated the anticancer efficacy of quinazoline derivatives, including this compound. The results indicated that the compound effectively reduced cell viability in various cancer cell lines through apoptosis induction .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | EGFR inhibition |

| MCF7 (Breast) | 15.0 | VEGFR inhibition |

| HeLa (Cervical) | 10.0 | Induction of apoptosis |

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound displayed significant activity against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine, and what reaction conditions are critical for optimizing yield?

Synthesis typically involves multi-step reactions, including:

- Quinazoline core formation : Cyclocondensation of anthranilic acid derivatives with nitriles or amidines under acidic or basic conditions.

- Substitution at the 4-position : Reacting 2-chloroquinazoline intermediates with 2,5-dimethylphenylamine via nucleophilic aromatic substitution. Microwave-assisted synthesis (e.g., 130°C, 3 hours) can enhance efficiency and purity .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Critical factors include temperature control, stoichiometric ratios, and inert atmosphere to prevent side reactions.

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

- NMR spectroscopy : Analyze and NMR shifts to confirm aromatic proton environments and substituent positions. For example, the pyridine protons (δ 8.5–9.0 ppm) and dimethylphenyl methyl groups (δ 2.2–2.5 ppm) should align with predicted splitting patterns .

- X-ray crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks). Resolve disorder in aromatic substituents by refining occupancy ratios (e.g., 50:50 split for disordered groups) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) with <2 ppm deviation.

Advanced Research Questions

Q. What experimental designs are employed to assess the compound’s inhibitory activity on photosynthetic electron transport (PET) in chloroplasts?

- In vitro assays : Isolate spinach chloroplasts and measure oxygen evolution rates using a Clark electrode. Inhibitor IC values are determined by titrating the compound (e.g., 1–100 µM) into the reaction medium .

- Mechanistic studies : Use fluorescence quenching (e.g., DCMU as a reference) to identify binding to Photosystem II (PSII) at the Q site. Competitive binding assays with -labeled herbicides validate target specificity.

- Lipophilicity analysis : Calculate logP values (e.g., via HPLC retention times) to correlate hydrophobicity with inhibitory potency.

Q. How do structural modifications at the 2,5-dimethylphenyl group influence biological activity in quinazolin-4-amine derivatives?

-

Electron-withdrawing vs. donating groups : Fluorine or methoxy substituents at the 2,5-positions enhance PET inhibition by increasing electron deficiency, improving interaction with PSII’s D1 protein (IC ~10 µM) .

-

Steric effects : Bulky substituents (e.g., isopropyl) reduce activity due to steric hindrance in the binding pocket.

-

SAR table :

Substituent (R, R) IC (µM) logP 2,5-dimethyl 10.2 3.1 2,5-difluoro 9.8 2.8 3,5-dimethyl 15.6 3.3

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disorder in aromatic rings : The 2,5-dimethylphenyl group may exhibit rotational disorder. Refine using PART instructions in SHELXL and assign partial occupancies (e.g., 0.5:0.5) .

- Hydrogen bonding ambiguity : Use restraints (e.g., DFIX, DANG) to model N–H⋯N interactions between the quinazoline and pyridine moieties.

- Thermal motion anisotropy : Apply TLS (Translation-Libration-Screw) models to refine rigid-body motions, improving R-factors (<0.08) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.